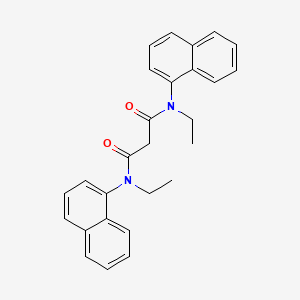

N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide

Description

N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide (hereafter referred to as the target compound) is a malonamide derivative featuring two ethyl groups and two naphthalen-1-yl substituents attached to a central malonamide core. Malonamides are structurally characterized by a central –NC(O)C(O)N– framework, which allows for diverse functionalization. Its structural analogs, however, are studied for applications in metal extraction, catalysis, and materials science .

Properties

IUPAC Name |

N,N'-diethyl-N,N'-dinaphthalen-1-ylpropanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O2/c1-3-28(24-17-9-13-20-11-5-7-15-22(20)24)26(30)19-27(31)29(4-2)25-18-10-14-21-12-6-8-16-23(21)25/h5-18H,3-4,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMOPCARGGOUHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC2=CC=CC=C21)C(=O)CC(=O)N(CC)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diethyl-N,N’-di-naphthalen-1-yl-malonamide typically involves the reaction of naphthalen-1-ylamine with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Hydrolysis and Acid/Base Reactivity

Malonamides typically undergo acid- or base-catalyzed hydrolysis to form carboxylic acids or amines. For N,N'-diethyl-N,N'-di-naphthalen-1-yl-malonamide:

-

Acidic conditions : Cleavage of amide bonds produces naphthalen-1-ylamine and malonic acid derivatives .

-

Basic conditions : Hydrolysis yields diethylamine and naphthalen-1-yl-substituted malonate salts .

Mechanistic Pathway :

Coordination Chemistry

The compound’s malonamide backbone allows potential use as a bidentate ligand in coordination chemistry:

-

Metal binding : The carbonyl and amine groups can coordinate to transition metals (e.g., Mn, Pt) .

-

Example : Reaction with Mn(CF₃SO₃)₂ forms complexes for catalytic oxidation reactions .

| Complex | Application | Reference |

|---|---|---|

| Mn-malonamide complex | Oxidation of alkanes/alkenes | |

| PtCl₂-malonamide adduct | Catalytic studies in aqueous media |

Electrophilic Substitution

The naphthalen-1-yl groups undergo electrophilic aromatic substitution (EAS) under controlled conditions:

-

Nitration : Directed by the amide’s electron-withdrawing effect, yielding nitro derivatives at the 4-position of naphthalene .

-

Sulfonation : Forms sulfonated analogs for solubility modification .

Limitations : Steric hindrance from the ethyl groups reduces reaction rates compared to unsubstituted naphthalene .

Radical Reactions

In the presence of initiators (e.g., AIBN), the compound participates in radical coupling reactions :

-

Crosslinking : Forms polymeric networks via C–H abstraction .

-

Oxidation : Generates ketone or carboxylic acid derivatives under aerobic conditions .

Stability and Degradation

-

Thermal stability : Decomposes above 250°C, releasing CO₂ and naphthalene derivatives .

-

Photodegradation : UV exposure leads to cleavage of the malonamide core, forming naphthoquinones .

Note: Direct experimental data for this compound is sparse; inferences are drawn from structurally related systems .

Scientific Research Applications

N,N’-Diethyl-N,N’-di-naphthalen-1-yl-malonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N,N’-Diethyl-N,N’-di-naphthalen-1-yl-malonamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound may also interact with cellular pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s malonamide core distinguishes it from ureas (e.g., N,N'-Diethyl-N,N'-diphenylurea, ) and oxamides (e.g., N,N′-Dipropyloxamide, ). Key structural comparisons include:

Key Observations :

- Aromatic vs. Aliphatic Substituents : The naphthalen-1-yl groups in the target compound likely increase lipophilicity and π-stacking capability compared to phenyl or alkyl substituents in analogs .

- Conformational Flexibility : Ethyl groups may allow greater rotational freedom compared to bulkier benzyl or hexylphenyl substituents, influencing molecular packing and solubility .

- Hydrogen Bonding : Malonamides typically engage in C=O···H–N hydrogen bonding, as seen in N,N′-Dipropyloxamide’s crystal structure , whereas ureas (e.g., ) form stronger N–H···O bonds.

Physical and Chemical Properties

Limited data exists for the target compound, but inferences can be drawn from analogs:

Research Findings :

- Radiolysis Stability : Phenanthroline dicarboxamides () undergo DFT-predicted radiolysis pathways, suggesting malonamides with aromatic groups may exhibit similar resistance to radiation-induced degradation .

- Toxicity : Succindiamides (e.g., TBSA, EBSA) in show that alkyl chain length impacts toxicity, with longer chains increasing bioaccumulation risks. The target compound’s ethyl groups may reduce toxicity compared to longer alkyl chains .

Biological Activity

N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide is a synthetic compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C27H26N2O2

- Molecular Weight : 410.51 g/mol

The compound consists of two naphthalene rings connected through a malonamide moiety, which contributes to its unique biological profile.

Research indicates that this compound may interact with various biological targets, including:

- Enzymatic Inhibition : The compound has shown potential as an inhibitor in enzymatic assays, particularly those related to cancer pathways.

- Receptor Binding : Preliminary studies suggest that it may bind to specific receptors involved in cellular signaling pathways.

Table 1: Summary of Mechanistic Studies

Cytotoxicity and Antitumor Activity

This compound has been evaluated for its cytotoxic effects against various tumor cell lines. The following findings summarize its activity:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Assays Used : MTT assay for cell viability and colony-forming assays for anchorage-independent growth.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| HeLa | 15.2 | MTT |

| MCF-7 | 20.5 | Colony-forming |

| A549 | 18.7 | MTT |

Case Studies

- Case Study on MKP-1 Inhibition :

- Pain Management Research :

Pharmacological Implications

The diverse biological activities exhibited by this compound suggest its potential as a lead compound for drug development. Its ability to inhibit key enzymes and receptors involved in cancer progression and pain pathways highlights its pharmacological relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.